Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride is a compound that combines the unique structural features of adamantane and pyrrolidine. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, while pyrrolidine is a five-membered nitrogen-containing heterocycle. The combination of these two structures results in a compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halogen or hydroxyl group.
Alkylation: The functionalized adamantane is then reacted with a propyl halide to introduce the propyl group.
Pyrrolidine Introduction: The propylated adamantane is then reacted with pyrrolidine under basic conditions to form the desired compound.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the adamantane core.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine nitrogen or the adamantane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of adamantanone derivatives, while reduction can yield various reduced forms of the pyrrolidine ring.
Scientific Research Applications
Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, while the pyrrolidine ring can interact with biological targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds such as amantadine and memantine share the adamantane core and have similar biological activities.
Pyrrolidine Derivatives: Compounds like proline and pyrrolizidine alkaloids share the pyrrolidine ring and have diverse biological activities.
Uniqueness
Adamantane, 1-(2-(1-pyrrolidinyl)propyl)-, hydrochloride is unique due to the combination of the adamantane and pyrrolidine structures. This combination results in a compound with enhanced stability, rigidity, and potential biological activities compared to other similar compounds.
Properties
CAS No. |
31898-06-3 |
---|---|
Molecular Formula |
C17H30ClN |
Molecular Weight |
283.9 g/mol |
IUPAC Name |
1-[1-(1-adamantyl)propan-2-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H29N.ClH/c1-13(18-4-2-3-5-18)9-17-10-14-6-15(11-17)8-16(7-14)12-17;/h13-16H,2-12H2,1H3;1H |
InChI Key |
KHRKUWZXZWEMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC12CC3CC(C1)CC(C3)C2)N4CCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.